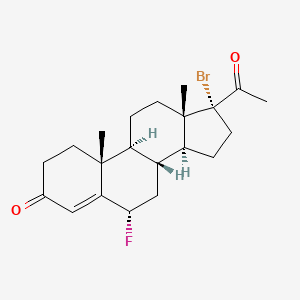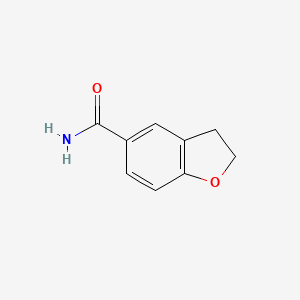
2,3-Dihydrobenzofuran-5-carboxamide
Overview
Description
2,3-Dihydrobenzofuran-5-carboxamide (DBFC) is a synthetic compound that has been studied extensively in the scientific research community since its discovery in the late 1990s. DBFC has a wide range of applications in the fields of biochemistry, physiology, and pharmacology. It has been used in a variety of experiments in both in vitro and in vivo models, and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
Poly(ADP-ribose)polymerase-1 Inhibitors
2,3-Dihydrobenzofuran-5-carboxamide (DHBF-5-carboxamide) derivatives have been identified as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). These compounds demonstrate significant potential in cancer treatment, particularly for targeting BRCA2-deficient cells. The development of these inhibitors includes structural modifications to enhance potency and selective cytotoxicity in specific cancer cell lines (Patel et al., 2014).
Neuroleptic Agents
Derivatives of 2,3-Dihydrobenzofuran-7-carboxamide have shown potential as neuroleptic agents. These compounds exhibit pharmacological properties similar to established antipsychotic drugs, with some derivatives demonstrating atypical neuroleptic profiles. This research contributes to the development of new treatments for psychiatric disorders (Tahara et al., 1990).
Synthesis of Multifunctionalized Benzofurans
The synthesis of multifunctionalized benzofurans, including this compound derivatives, has been achieved using microwave irradiation. This method provides an efficient and eco-friendly approach to creating complex molecules with potential biological activity (Ma et al., 2014).
Serotonin Receptor Antagonists
2,3-Dihydrobenzofuran-7-carboxamide derivatives have been evaluated for their serotonin-3 (5-HT3) receptor antagonistic activities. These compounds have shown potential for treating conditions related to serotonin receptor dysfunction, such as gastrointestinal disorders and chemotherapy-induced nausea (Kuroita et al., 1994).
Biocatalytic Synthesis
Biocatalytic strategies have been developed for the synthesis of 2,3-Dihydrobenzofuran-based tricyclic scaffolds. This approach leverages the high stereochemical control offered by enzymatic reactions, expanding the toolbox for asymmetric synthesis of complex organic molecules (Vargas et al., 2019).
Dopamine Receptor Imaging
This compound derivatives have been studied as imaging agents for dopamine D-2 receptors. These compounds could be used in diagnostic imaging for neurological disorders, providing a high target-to-nontarget ratio for effective visualization (Kung et al., 1990).
Diversity-Oriented Synthesis
Benzofuran and 2,3-dihydrobenzofuran scaffolds, including the this compound, are central in the diversity-oriented synthesis of libraries for drug discovery. These compounds serve as key pharmacophores in many bioactive molecules, contributing significantly to the development of new therapeutic agents (Qin et al., 2017).
Mechanism of Action
Target of Action
2,3-Dihydrobenzofuran-5-carboxamide (DHB) has been proposed as a potential inhibitor of various pathogens, including fungi, bacteria, and virus proteins . It has been shown to exhibit significant binding affinity to these targets, with the leading compound for molecular docking exhibiting potential interaction with the active residue .
Mode of Action
The mode of action of DHB involves the formation of an intramolecular hydrogen bond between the carboxamide hydrogen atoms and the ether oxygen atom of the DHB . This results in the formation of a pseudotricyclic ring and restriction of the carboxamide moiety . This interaction with its targets leads to changes that inhibit the function of the pathogens.
Result of Action
The result of DHB’s action is the inhibition of the growth and function of various pathogens, including fungi, bacteria, and virus proteins . This is achieved through the compound’s interaction with its targets and its effect on various biochemical pathways.
Action Environment
The action of DHB can be influenced by various environmental factors. For instance, the compound’s synthesis can be affected by the presence of certain substances . Additionally, the compound’s stability and efficacy can be influenced by storage conditions . .
Biochemical Analysis
Biochemical Properties
2,3-Dihydrobenzofuran-5-carboxamide plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair processes . The interaction between this compound and PARP-1 is characterized by the binding of the compound to the enzyme’s active site, thereby inhibiting its activity and affecting DNA repair mechanisms.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce cytotoxicity in BRCA2-deficient cells, highlighting its potential as a therapeutic agent in cancer treatment . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as PARP-1, inhibiting their activity. This inhibition leads to the accumulation of DNA damage, triggering cell death pathways in cancer cells . Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to stress and damage.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied extensively. Over time, the compound’s effects on cellular function can change, with long-term exposure leading to alterations in cell viability and function. In vitro studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . In vivo studies have also indicated that prolonged exposure to the compound can lead to adaptive cellular responses, affecting its overall efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, it can influence metabolic flux by altering the activity of key metabolic enzymes, affecting the levels of various metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes and reach intracellular targets.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it interacts with DNA and nuclear proteins, or to the mitochondria, where it affects mitochondrial function and energy metabolism.
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEQYJQTGAESHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621139 | |
| Record name | 2,3-Dihydro-1-benzofuran-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
262847-54-1 | |
| Record name | 2,3-Dihydro-5-benzofurancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=262847-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1-benzofuran-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



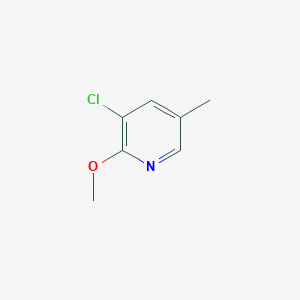
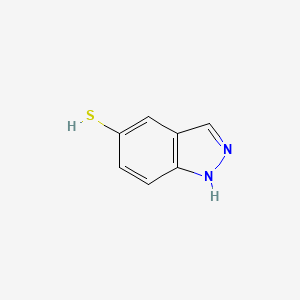

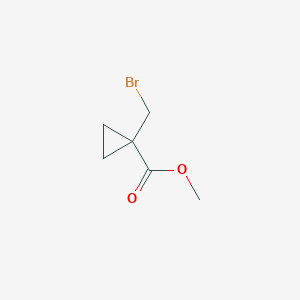
![[4-(Hydroxymethyl)oxan-4-yl]methanol](/img/structure/B1603194.png)


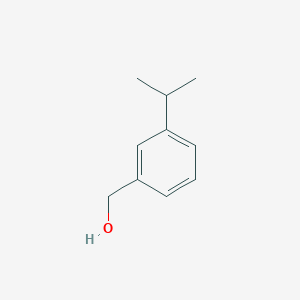
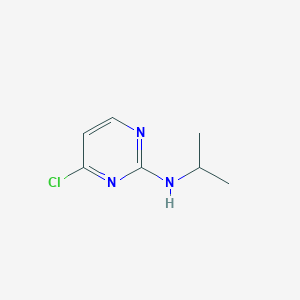
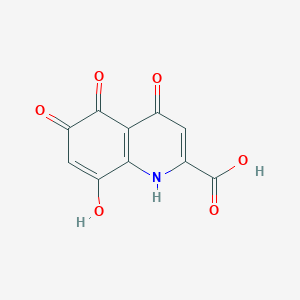
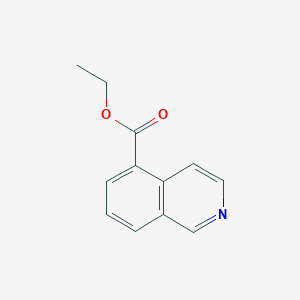
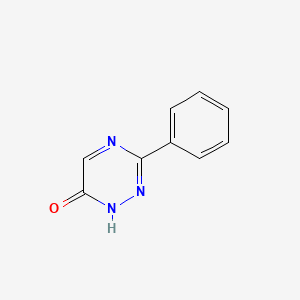
![4,9,11-Trioxatetracyclo[5.3.1.0(2,6).0(8,10)]undecan-3-one](/img/structure/B1603209.png)
